molecular formula C6H6F3NO3S2 B13973275 (2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate

(2-(Trifluoromethyl)thiazol-5-yl)methyl methanesulfonate

Cat. No.: B13973275
M. Wt: 261.2 g/mol
InChI Key: ZCFWBGXXDVNPRE-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate is a chemical compound that features a trifluoromethyl group attached to a thiazole ring, with a methanol group further modified by a methanesulfonate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate typically involves the introduction of the trifluoromethyl group to the thiazole ring, followed by the attachment of the methanol group and subsequent sulfonation to form the methanesulfonate. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: The trifluoromethyl and methanesulfonate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, while the methanesulfonate group may influence its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)-5-thiazolecarboxylic acid
  • 2-(Trifluoromethyl)-5-thiazoleamine
  • 2-(Trifluoromethyl)-5-thiazolethiol

Uniqueness

Compared to similar compounds, 2-(Trifluoromethyl)-5-thiazolemethanol 5-methanesulfonate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C6H6F3NO3S2

Molecular Weight

261.2 g/mol

IUPAC Name

[2-(trifluoromethyl)-1,3-thiazol-5-yl]methyl methanesulfonate

InChI

InChI=1S/C6H6F3NO3S2/c1-15(11,12)13-3-4-2-10-5(14-4)6(7,8)9/h2H,3H2,1H3

InChI Key

ZCFWBGXXDVNPRE-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCC1=CN=C(S1)C(F)(F)F

Origin of Product

United States

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